(E)-8-(2,3,4-Trimethoxystyryl)caffeine
Description
Properties
CAS No. |
147700-33-2 |
|---|---|
Molecular Formula |
C19H22N4O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O5/c1-21-13(20-17-14(21)18(24)23(3)19(25)22(17)2)10-8-11-7-9-12(26-4)16(28-6)15(11)27-5/h7-10H,1-6H3/b10-8+ |
InChI Key |
UJGDBYAMGXASBC-CSKARUKUSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Styryl-Substituted Caffeine Derivatives
(a) (E)-8-(3,4,5-Trimethoxystyryl)caffeine (TMSX)
- Structure : 3,4,5-Trimethoxystyryl group at the 8-position.
- Key Differences : The positional isomerism of methoxy groups (3,4,5 vs. 2,3,4) alters electronic properties and receptor affinity.
- Activity: Used as a PET tracer ([11C]TMSX) for imaging adenosine A2A receptors in neurological disorders like multiple sclerosis .
- SAR Insight : The 3,4,5-trimethoxy configuration enhances blood-brain barrier penetration compared to the 2,3,4-analog, making it more suitable for neuroimaging .
(b) 8-(3-Chlorostyryl)caffeine (CSC)
- Structure : 3-Chlorostyryl substitution at the 8-position.
- Key Differences : Chlorine substituent vs. methoxy groups.
- Activity : Dual A2A receptor antagonist and MAO-B inhibitor, with applications in Parkinson’s disease research .
- SAR Insight: The electron-withdrawing chloro group reduces adenosine receptor affinity but introduces MAO-B inhibitory activity, a feature absent in trimethoxy derivatives .
8-Substituted Caffeine Derivatives with Heterocyclic Moieties
(a) 8-Caffeinyl-Triazolylmethoxy Derivatives (e.g., 22b–22j)
- Structure : Triazolylmethoxy group linked to caffeine via alkyl or aryl residues.
- Key Differences : Variable alkyl-aryl (22a–22e) or aliphatic (22f–22j) residues.
- Activity : Anticancer activity against colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC50 values ranging from 12–45 μM .
- SAR Insight : Bulky aryl residues (e.g., phenyl in 22b) enhance cytotoxicity, while longer aliphatic chains (e.g., pentyl in 22j) reduce potency .
(b) 8-Alkylmercaptocaffeine Derivatives
- Structure : Thioether-linked alkyl chains at the 8-position.
- Key Differences : Sulfur atom vs. styryl or triazolyl groups.
- Activity : Antioxidant and cytoprotective effects, with EC50 values for radical scavenging as low as 0.8 μM .
- SAR Insight : Shorter alkyl chains (e.g., methyl) improve antioxidant capacity, while longer chains enhance lipophilicity and membrane permeability .
Data Table: Comparative Analysis of Key Compounds
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